molecular formula C6H8F2O2 B11718212 (1S,2R)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid

(1S,2R)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B11718212
M. Wt: 150.12 g/mol
InChI Key: CTNBXQCALVHSKS-DMTCNVIQSA-N
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Description

(1S,2R)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid is a chiral compound with a unique cyclobutane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(1S,2R)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,2R)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical reactions. The cyclobutane ring provides a rigid framework that can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-2-(Trifluoromethyl)cyclobutane-1-carboxylic acid: Similar structure but with a trifluoromethyl group.

    (1S,2R)-2-(Methyl)cyclobutane-1-carboxylic acid: Similar structure but with a methyl group instead of difluoromethyl.

Uniqueness

(1S,2R)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications where these properties are desirable.

Properties

Molecular Formula

C6H8F2O2

Molecular Weight

150.12 g/mol

IUPAC Name

(1S,2R)-2-(difluoromethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H8F2O2/c7-5(8)3-1-2-4(3)6(9)10/h3-5H,1-2H2,(H,9,10)/t3-,4+/m1/s1

InChI Key

CTNBXQCALVHSKS-DMTCNVIQSA-N

Isomeric SMILES

C1C[C@@H]([C@@H]1C(F)F)C(=O)O

Canonical SMILES

C1CC(C1C(F)F)C(=O)O

Origin of Product

United States

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